molecular formula C17H23NO2S B8394309 2-Methyl-2-(morpholin-4-yl)-1-{4-[(prop-2-en-1-yl)sulfanyl]phenyl}propan-1-one CAS No. 88324-60-1

2-Methyl-2-(morpholin-4-yl)-1-{4-[(prop-2-en-1-yl)sulfanyl]phenyl}propan-1-one

Cat. No. B8394309
M. Wt: 305.4 g/mol
InChI Key: LGVQGVKHYKYLSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04582862

Procedure details

10 g (0.38 mol) of 1-(4-mercaptophenyl)-2-methyl-2-morpholinopropan-1-one, 5 g (0.041 mol) of freshly distilled allylbromide and 5.2 g (0.038 mol) of dry potassium carbonate are suspended in 50 ml of acetone and the mixture is heated to reflux temperature for 16 hours. After cooling, the solvent is removed by distillation, water and diethyl ether are added to the residue, and the water phase is extracted with ether. The organic phase is washed with 10% NaOH solution and water, dried over MgSO4 and concentrated. The oil which remains is distilled in a bulb tube at 180°-200° C./13 Pa. (Compound No. 23).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:18])[C:9]([CH3:17])([N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)[CH3:10])=[CH:4][CH:3]=1.[CH2:19](Br)[CH:20]=[CH2:21].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:21]([S:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:18])[C:9]([CH3:10])([N:11]2[CH2:12][CH2:13][O:14][CH2:15][CH2:16]2)[CH3:17])=[CH:4][CH:3]=1)[CH:20]=[CH2:19] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
SC1=CC=C(C=C1)C(C(C)(N1CCOCC1)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Br
Step Three
Name
Quantity
5.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent is removed by distillation, water and diethyl ether
ADDITION
Type
ADDITION
Details
are added to the residue
EXTRACTION
Type
EXTRACTION
Details
the water phase is extracted with ether
WASH
Type
WASH
Details
The organic phase is washed with 10% NaOH solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The oil which remains is distilled in a bulb tube at 180°-200° C./13 Pa

Outcomes

Product
Name
Type
Smiles
C(C=C)SC1=CC=C(C=C1)C(C(C)(N1CCOCC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.